The synthesis of 5(S),6(R)-dihydroxy eicosatetraenoic acid typically involves the following steps:
The molecular formula for 5(S),6(R)-dihydroxy eicosatetraenoic acid is with a molecular weight of approximately . The compound has the following structural characteristics:
The structure features multiple double bonds characteristic of polyunsaturated fatty acids and hydroxyl groups at the 5 and 6 positions that contribute to its biological activity .
5(S),6(R)-dihydroxy eicosatetraenoic acid participates in a variety of chemical reactions:
The mechanism of action for 5(S),6(R)-dihydroxy eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, notably the leukotriene B4 receptor. Upon binding to these receptors:
Studies have shown that 5(S),6(R)-dihydroxy eicosatetraenoic acid can inhibit endothelial barrier dysfunction during inflammatory responses by modulating calcium signaling within endothelial cells .
The physical properties of 5(S),6(R)-dihydroxy eicosatetraenoic acid include:
Chemical properties include its reactivity due to hydroxyl groups which can participate in hydrogen bonding and other interactions that influence its biological activity .
5(S),6(R)-dihydroxy eicosatetraenoic acid has several applications across different fields:
Leukotriene A4 hydrolase (Leukotriene A4 hydrolase) is a bifunctional zinc metalloenzyme that catalyzes the hydrolysis of Leukotriene A4 to Leukotriene B4 via its epoxide hydrolase activity. Intriguingly, this enzyme also exhibits aminopeptidase activity, though its primary role in 5(S),6(R)-dihydroxy-eicosatetraenoic acid biosynthesis lies in the stereoselective conversion of Leukotriene A4 [7] [10]. The epoxide hydrolase domain specifically opens the unstable epoxide ring of Leukotriene A4, generating 5(S),6(R)-dihydroxy-eicosatetraenoic acid as a minor product alongside the predominant Leukotriene B4. Mutational analyses have identified critical residues (e.g., glutamic acid-296 and arginine-627) essential for the epoxide hydrolase mechanism, which involves a catalytic water molecule activated by the zinc center [7]. The Km for Leukotriene A4 in this reaction ranges from 20-40 μM, with a kcat of approximately 0.5 s⁻¹, indicating efficient substrate utilization [10].
Lipoxygenase isoforms, particularly arachidonate 5-lipoxygenase (5-Lipoxygenase), directly contribute to 5(S),6(R)-dihydroxy-eicosatetraenoic acid formation through stereospecific oxidation of arachidonic acid. The catalytic cycle involves:
The stereochemical configuration at carbons 5 and 6 is strictly controlled by the enzyme's active site geometry. Comparative studies demonstrate that 5(S),6(R)-dihydroxy-eicosatetraenoic acid exhibits distinct biological activities compared to its 5(S),6(S) isomer, emphasizing the importance of stereoselective synthesis [6]. Other Lipoxygenase isoforms (12-Lipoxygenase, 15-Lipoxygenase) may indirectly modulate 5(S),6(R)-dihydroxy-eicosatetraenoic acid levels by producing precursor hydroperoxy fatty acids or competing for arachidonic acid substrate [3].
Table 1: Lipoxygenase Isoforms Involved in 5(S),6(R)-DiHETE Biosynthesis
| Isoform | Primary Product | Role in 5(S),6(R)-DiHETE Pathway | Tissue Distribution |
|---|---|---|---|
| 5-Lipoxygenase | 5-Hydroperoxyeicosatetraenoic acid/Leukotriene A4 | Direct precursor synthesis | Neutrophils, macrophages |
| 12-Lipoxygenase | 12-Hydroperoxyeicosatetraenoic acid | Competes for arachidonic acid | Platelets, endothelial cells |
| 15-Lipoxygenase-1 | 15-Hydroperoxyeicosatetraenoic acid | Transcellular precursor | Eosinophils, epithelial cells |
5(S),6(R)-dihydroxy-eicosatetraenoic acid biosynthesis is amplified during inflammation through transcellular metabolism, where precursors are transferred between immune and vascular cells. The sequence involves:
This crosstalk is spatially regulated by macrophage-endothelial interactions. Macrophages prime endothelial cells to form intercellular adhesion molecule-1 "hot spots" that facilitate neutrophil adhesion and transcellular eicosanoid synthesis. Tumor necrosis factor-α derived from macrophages activates endothelial tumor necrosis factor receptor-2, enhancing the expression of adhesion molecules and biosynthetic enzymes [3]. Intravital microscopy studies show that neutrophil transendothelial migration increases local 5(S),6(R)-dihydroxy-eicosatetraenoic acid concentrations by 3-5 fold within inflammatory sites [3].
Specialized pro-resolving mediators (Specialized pro-resolving mediators) inversely regulate 5(S),6(R)-dihydroxy-eicosatetraenoic acid biosynthesis during inflammation resolution:
Table 2: Regulation of 5(S),6(R)-DiHETE Biosynthesis by Pro-Resolving Mediators
| Pro-Resolving Mediator | Source | Target Pathway | Effect on 5(S),6(R)-DiHETE |
|---|---|---|---|
| Lipoxin A4 | M2 macrophages, neutrophils | 5-Lipoxygenase inhibition | ↓ Leukotriene A4 synthesis (60-70%) |
| Resolvin D1 | Inflammatory exudates | G-protein-coupled receptor 32 signaling | ↓ Endothelial epoxide hydrolase activity |
| Maresin 1 | Macrophage-phagocyte interactions | Phagocytosis enhancement | ↓ Neutrophil-derived precursor availability |
| Protectin D1 | Neurons, immune cells | Nuclear factor-kappa B suppression | ↓ Inflammatory enzyme expression |
The temporal shift from pro-inflammatory to pro-resolving lipid mediators coordinates the cessation of 5(S),6(R)-dihydroxy-eicosatetraenoic acid production, demonstrating its role as a context-dependent inflammatory modulator rather than a constitutive signaling molecule [4] [8]. This metabolic switching is impaired in chronic inflammatory diseases (e.g., rheumatoid arthritis, asthma), leading to sustained 5(S),6(R)-dihydroxy-eicosatetraenoic acid levels and persistent neutrophil recruitment [3] [5].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1